Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Vue d'ensemble

Description

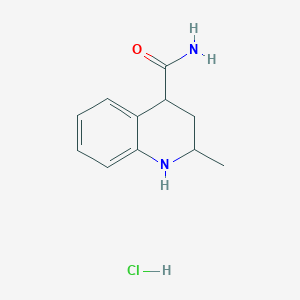

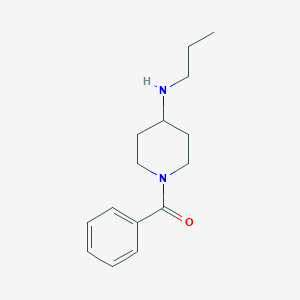

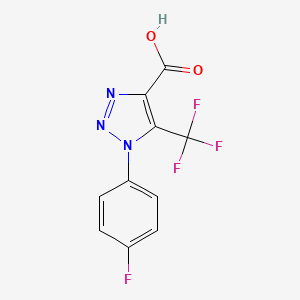

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including direct arylation of oxazoles with high regioselectivity . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” consists of a five-membered oxazole ring, which includes one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group and a methyl group attached to the oxazole ring .Chemical Reactions Analysis

Oxazole derivatives, including “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate”, can undergo various chemical reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported .Physical And Chemical Properties Analysis

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” has a molecular weight of 245.23 . Other physical and chemical properties such as density, boiling point, and other relevant properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate: serves as an intermediate in the synthesis of various heterocyclic compounds. The oxazole ring is a common structure found in many biologically active molecules. Its presence in pharmaceuticals is often associated with a wide range of therapeutic properties .

Biological Activities Exploration

This compound has been utilized in the exploration of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The oxazole derivatives are known for their broad spectrum of biological activities, which makes them valuable for medical applications .

Antibacterial and Antimonooxidase Activity

Researchers have investigated the combined potentiated effect of the antimicrobial action of certain antibiotics when used in conjunction with Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate . This synergy has shown effectiveness against antibiotic-resistant bacteria, which is crucial in the fight against drug-resistant infections .

Metal Complexation for Analytical Applications

The compound has been reported to act as a complexing agent, forming stable metal complexes. These complexes can be used for the extraction and separation of trace metals, which is particularly useful in analytical chemistry for atomic absorption spectroscopy (AAS) and high-performance liquid chromatography (HPLC) separation of metal complexes .

Catalysis and Material Science

Due to its ability to act as a chelating ligand, Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate can be used to construct metallic complexes with potential applications in catalysis and the development of antibacterial materials. These applications are significant in the fields of material science and industrial chemistry .

Organic Synthesis Reactions

The benzylic position of this compound is reactive, allowing for various organic synthesis reactions such as free radical bromination and nucleophilic substitution. These reactions are important for creating a wide array of synthetic pathways in organic chemistry .

Orientations Futures

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives have been known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization .

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Propriétés

IUPAC Name |

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYJRINEROENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)